
2-Fluoro-6-methyl-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nitrophenol, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitration of 2-Fluoro-6-methylphenol: One common method involves the nitration of 2-fluoro-6-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Fluorination of 6-Methyl-4-nitrophenol: Another method involves the fluorination of 6-methyl-4-nitrophenol using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the reaction of 3,4-difluoronitrobenzene with an inorganic base can produce 2-fluoro-4-nitrophenolate, which is then acidified to yield 2-fluoro-4-nitrophenol . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Fluoro-6-methyl-4-nitrophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-fluoro-6-methyl-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-fluoro-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenol: Lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.
4-Nitrophenol: Similar structure but without the fluorine and methyl groups, leading to different chemical properties.
2-Fluoro-4-nitrophenol: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-6-methyl-4-nitrophenol is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
2-fluoro-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 |
Clave InChI |
ZYNUYZRJTVTFCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


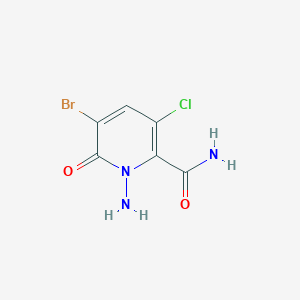


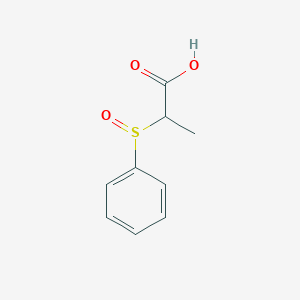

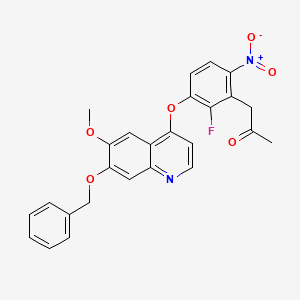


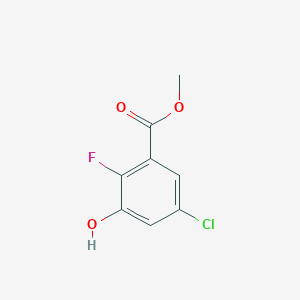
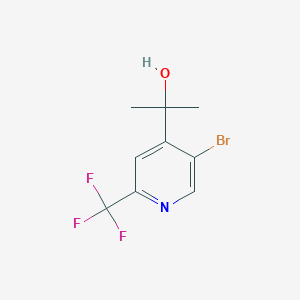


![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

